molecular formula C27H29N5O3S2 B14039988 Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-

Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-

Cat. No.: B14039988
M. Wt: 535.7 g/mol
InChI Key: JEAVKGWTICGJLV-VAMGGRTRSA-N
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Description

Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[310]hex-2-yl]methyl]-6-methyl-, rel- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate thioamide and imidazole precursors.

    Functional Group Modifications: Introduction of various functional groups such as carboxamides, hydroxyl groups, and methyl groups through standard organic reactions like acylation, alkylation, and reduction.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of different substituents on the aromatic ring or the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Imidazo[2,1-b]thiazole-5-carboxamide derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Known for their anti-inflammatory and anticancer properties.

    Thiazole Derivatives: Studied for their antimicrobial and antifungal activities.

    Benzimidazole Derivatives: Used as antiparasitic and antiviral agents.

Uniqueness

Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. Their ability to interact with a wide range of molecular targets makes them valuable in drug discovery and development.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

N-[[(1R,2S,5S)-3-[2-(3-hydroxypropyl)-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C27H29N5O3S2/c1-15-5-3-6-17(11-15)24-22(30-21(37-24)7-4-9-33)26(35)32-14-18-12-19(18)20(32)13-28-25(34)23-16(2)29-27-31(23)8-10-36-27/h3,5-6,8,10-11,18-20,33H,4,7,9,12-14H2,1-2H3,(H,28,34)/t18-,19-,20-/m1/s1

InChI Key

JEAVKGWTICGJLV-VAMGGRTRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3C[C@H]4C[C@H]4[C@H]3CNC(=O)C5=C(N=C6N5C=CS6)C

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3CC4CC4C3CNC(=O)C5=C(N=C6N5C=CS6)C

Origin of Product

United States

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